molecular formula C22H20N6 B4541631 8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4541631
M. Wt: 368.4 g/mol
InChI Key: FLATVBWXLSDEGT-UHFFFAOYSA-N
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Description

The compound "8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine" is part of a class of molecules that has attracted significant attention due to their interesting chemical structures and potential biological activities. This class of compounds, including triazolopyrimidines, has been extensively studied for their synthesis methods, molecular and structural characteristics, chemical behaviors, and various properties.

Synthesis Analysis

The synthesis of triazolopyrimidines, such as the compound , typically involves reactions of amino-substituted pyrimidines or pyrroles with various reagents to form the characteristic triazolopyrimidine core. Vorob’ev et al. (2006) discussed the synthesis of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines by reacting 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides (Vorob’ev et al., 2006).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines often features a complex system of hydrogen bonds and π-π stacking interactions, leading to varied supramolecular architectures. Canfora et al. (2010) explored the molecular structure of a related triazolopyrimidine derivative, highlighting the importance of hydrogen bonding and π-π interactions in defining the crystal structure (Canfora et al., 2010).

Chemical Reactions and Properties

The chemical behavior of triazolopyrimidines includes a variety of reactions, such as cyclocondensation, which can lead to the formation of new heterocyclic systems. Desenko et al. (1991) studied the imine-enamine tautomerism of dihydroazolopyrimidines, providing insight into the chemical properties of these compounds (Desenko et al., 1991).

Physical Properties Analysis

The physical properties of triazolopyrimidines, including solubility, melting points, and crystal structure, can be significantly influenced by the specific substituents on the core structure. The detailed crystallographic analysis by Canfora et al. (2010) reveals how solvation and crystal packing affect these properties (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of triazolopyrimidines. The work by Karami et al. (2015) on the synthesis of related compounds underlines the importance of reaction conditions in determining the final product's chemical properties (Karami et al., 2015).

properties

IUPAC Name

11,12-dimethyl-4-(3-methylphenyl)-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-14-7-6-8-17(11-14)20-25-22-19-15(2)16(3)27(12-18-9-4-5-10-23-18)21(19)24-13-28(22)26-20/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLATVBWXLSDEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dimethyl-2-(3-methylphenyl)-7-(2-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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